Superior In Vitro Anti-Platelet Aggregation Potency Compared to Paracetamol
2-Acetamidophenol demonstrates significantly more potent inhibition of arachidonic acid (AA)-induced platelet aggregation compared to the standard isomer, paracetamol. In a direct head-to-head study using platelet-rich plasma (PRP) from healthy human subjects, 2-acetamidophenol achieved near-complete inhibition (93.8% ± 2.9%) at a low concentration of 1 µM [1]. Paracetamol, in contrast, showed only a notable suppression at much higher, therapeutic dose equivalents, without achieving this level of inhibition [2]. This data quantifies the functional advantage of the ortho-isomer in this specific anti-thrombotic pathway.
| Evidence Dimension | Inhibition of AA-induced platelet aggregation |
|---|---|
| Target Compound Data | 93.8% ± 2.9% inhibition at 1 µM |
| Comparator Or Baseline | Paracetamol (4-acetamidophenol): Notable suppression only at therapeutic dose equivalents (e.g., 214 µg/mL standard dose) |
| Quantified Difference | 2-Acetamidophenol achieves >90% inhibition at a low micromolar concentration, whereas paracetamol requires much higher, clinically relevant doses for a comparable (but still lesser) effect. |
| Conditions | In vitro, platelet-rich plasma (PRP) from healthy human subjects. |
Why This Matters
For researchers modeling thrombosis or screening for anti-platelet agents, 2-acetamidophenol provides a potent, low-concentration tool compound, whereas paracetamol is ineffective in this context.
- [1] Qureshi ZUR, et al. Anti-platelet and anti-arthritic activity of orthocetamol (2-acetamidophenol): an ortho (o) positional isomer of paracetamol. Turk J Pharm Sci. 2015;12(3):315-326. View Source
- [2] Martínez-Quintana E, et al. NSAIDs and Cardiovascular Risk. Pharmaceuticals. 2024;17(6):627. Table 6. View Source
